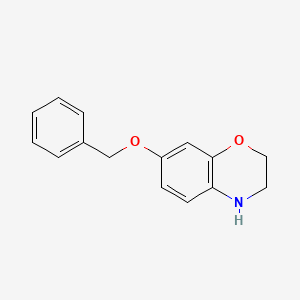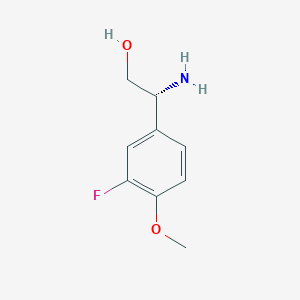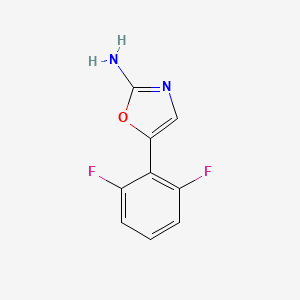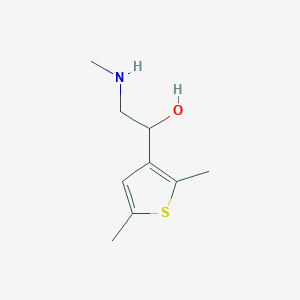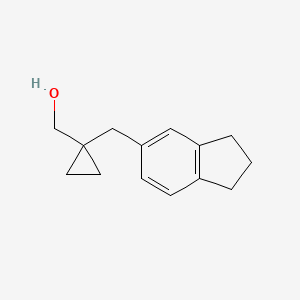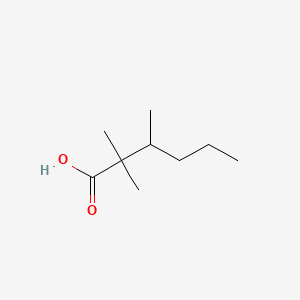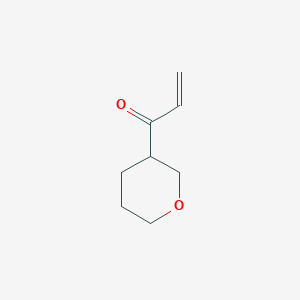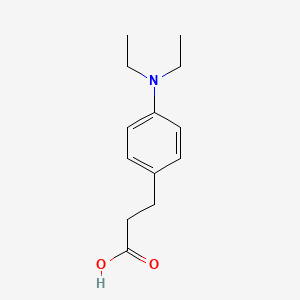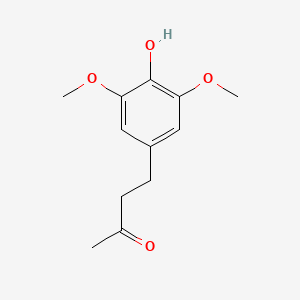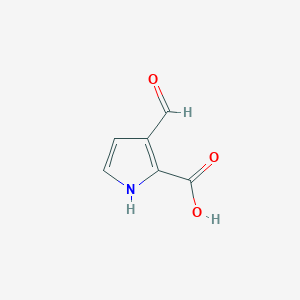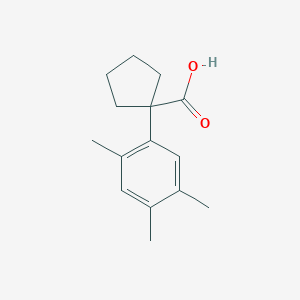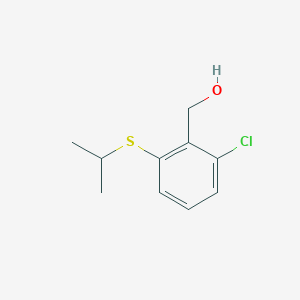
(2-Chloro-6-(isopropylthio)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-(isopropylthio)phenyl)methanol is an organic compound with the molecular formula C10H13ClOS and a molecular weight of 216.73 g/mol . This compound features a phenyl ring substituted with a chlorine atom, an isopropylthio group, and a methanol group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorophenol with isopropylthiol in the presence of a base, followed by the reduction of the resulting intermediate to yield the final product .
Industrial Production Methods
Industrial production of (2-Chloro-6-(isopropylthio)phenyl)methanol may involve large-scale chlorination and thiolation processes, followed by purification steps such as distillation or recrystallization to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-(isopropylthio)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the isopropylthio group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-6-(isopropylthio)benzaldehyde or 2-chloro-6-(isopropylthio)benzoic acid.
Reduction: Formation of 2-chloro-6-(isopropylthio)phenylmethane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-6-(isopropylthio)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chloro-6-(isopropylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence its binding affinity to biological targets, such as enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- **2-Chloro-6-(methylthio)phenyl)methanol
- **2-Chloro-6-(ethylthio)phenyl)methanol
- **2-Chloro-6-(propylthio)phenyl)methanol
Uniqueness
(2-Chloro-6-(isopropylthio)phenyl)methanol is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties compared to its analogs with different alkylthio groups. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13ClOS |
|---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
(2-chloro-6-propan-2-ylsulfanylphenyl)methanol |
InChI |
InChI=1S/C10H13ClOS/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
MJPUWBPTJCKLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C(=CC=C1)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


